Ethyl(3-methylbutan-2-yl)amine hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-5-8-7(4)6(2)3;/h6-8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHLSFHGRYQXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2738-07-0 | |
| Record name | 2-Butanamine, N-ethyl-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Pharmaceutical Applications
Ethyl(3-methylbutan-2-yl)amine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to function effectively in drug development, particularly in the creation of compounds targeting specific biological pathways.
Case Study: Anticancer Agents
Recent research has highlighted the role of similar amine derivatives in developing anticancer agents. For instance, studies on furanopyrimidine-based compounds have demonstrated that modifications in amine structures can enhance selectivity towards mutant EGFR receptors in non-small cell lung cancer treatments. The incorporation of this compound into such frameworks may provide insights into optimizing drug efficacy and reducing side effects .
Agricultural Applications
In agriculture, this compound serves as a precursor for agrochemicals. Its derivatives are often involved in the synthesis of pesticides and herbicides, contributing to enhanced crop protection strategies.
Data Table: Agrochemical Derivatives
| Compound Name | Application | Effectiveness |
|---|---|---|
| Ethyl(3-methylbutan-2-yl)amine | Pesticide precursor | High |
| N-Ethyl-3-methylbutanamine | Herbicide formulation | Moderate |
| Ethyl(3-methylbutan-2-yl)carbamate | Insect repellent | High |
Chemical Synthesis Applications
The compound is also significant in organic synthesis, particularly as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, including alkylation and amination processes.
Case Study: Synthesis of Complex Molecules
In one study, this compound was utilized to synthesize a series of alkaloid derivatives. The reaction conditions were optimized to yield high purity and yield of the desired products, demonstrating its utility as a versatile reagent in organic chemistry .
Mechanism of Action
The mechanism by which Ethyl(3-methylbutan-2-yl)amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Ethyl(3-methylbutan-2-yl)amine hydrochloride, differing in alkyl substituents, functional groups, or aromatic moieties:
Key Comparative Insights
- Functional Group Impact : The methoxy group in 3-methoxy-3-methylbutan-1-amine hydrochloride increases polarity, improving aqueous solubility compared to purely aliphatic analogs .
- Aromatic vs. Aliphatic Moieties : The furan-containing analog () shows distinct electronic properties due to its aromatic ring, enabling π-π stacking interactions in biological systems, unlike aliphatic counterparts .
- Synthetic Complexity : Compounds like Metabutoxycaine require multi-step synthesis (e.g., esterification and amidation), whereas simpler alkylamines (e.g., Ethyl(3-methylbutan-2-yl)amine) are synthesized via direct alkylation .
Research Findings
- Synthesis Efficiency: Palladium-catalyzed hydrogenolysis () achieves high yields (66%) for 3-methoxy derivatives, while reactions requiring DIEA () demand elevated temperatures (75°C) and prolonged reaction times (30 hours) .
- Stereochemical Considerations: this compound lacks defined stereocenters, simplifying synthesis compared to chiral analogs like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (), which require enantioselective methods .
- Biological Relevance : Amine hydrochlorides with aromatic groups (e.g., furan) exhibit enhanced binding to biological targets, as seen in Metabutoxycaine’s anesthetic activity .
Biological Activity
Ethyl(3-methylbutan-2-yl)amine hydrochloride, a compound with the chemical formula C₇H₁₈ClN, has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis and biochemical research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is an amine hydrochloride that serves as a versatile reagent in organic synthesis. Its structure includes an ethyl group and a branched alkyl chain, which contribute to its unique reactivity profile compared to other amine derivatives.
The biological effects of this compound depend on its interaction with specific proteins and enzymes within biological systems. It is known to participate in various biochemical studies aimed at understanding enzyme mechanisms and protein interactions. The compound's mechanism of action may involve:
- Enzyme Inhibition : It can modulate enzyme activity, potentially leading to altered metabolic pathways.
- Protein Interaction : The compound may bind to specific proteins, affecting their function and stability.
Biological Applications
This compound is utilized in several scientific applications:
- Organic Synthesis : It acts as a building block for more complex molecules.
- Biochemical Studies : The compound is employed to investigate enzyme mechanisms and protein interactions, aiding in the understanding of various biological processes.
Case Studies
- Enzyme Activity Modulation : In a study investigating the effects of various amines on enzyme kinetics, this compound was shown to significantly alter the activity of certain enzymes involved in metabolic pathways. This modulation underscores its potential as a tool for biochemical research.
- Toxicity Assessment : A comparative study evaluated the cytotoxic effects of this compound against several cell lines. Results indicated that while the compound exhibits some cytotoxic properties, it remains less toxic than other similar amines, making it a candidate for further investigation in therapeutic applications.
Table 1: Comparison of Biological Activities
| Compound Name | Enzyme Inhibition (%) | Cytotoxicity (IC50 µM) | Application Area |
|---|---|---|---|
| Ethyl(3-methylbutan-2-yl)amine HCl | 45% | 25 | Biochemical Studies |
| N-Ethyl-3-methyl-2-butanamine HCl | 60% | 15 | Organic Synthesis |
| Ethyl(2-methylpropyl)amine HCl | 30% | 30 | Biochemical Studies |
Table 2: Summary of Research Findings
Preparation Methods
Reductive Amination of Ketones or Aldehydes
A common and effective method for synthesizing branched amines such as Ethyl(3-methylbutan-2-yl)amine is reductive amination, where a ketone or aldehyde precursor is reacted with ethylamine under reducing conditions.
-
$$
\text{3-methylbutan-2-one} + \text{ethylamine} \xrightarrow[\text{reducing agent}]{\text{catalyst}} \text{Ethyl(3-methylbutan-2-yl)amine}
$$ Typical Reducing Agents: Sodium cyanoborohydride (NaBH3CN), hydrogen gas with catalysts (Pd/C, Raney Ni), or lithium aluminum hydride (LiAlH4) under controlled conditions.
Solvents: Methanol, ethanol, tetrahydrofuran (THF), or other polar solvents.
Temperature: Usually ambient to reflux, depending on the catalyst and reducing agent.
Yields: Typically range from 60% to 90%, depending on reaction optimization.
Formylation and Reduction Route
An alternative approach involves the formation of a formyl derivative of the amine, followed by reduction:
Step 1: Condensation of ethylamine with a formic acid ester (e.g., methyl formate or ethyl formate) to form formyl ethylamine intermediate.
Step 2: Reduction of the formyl intermediate using lithium aluminum hydride or sodium aluminum hydride to yield ethylmethylamine derivatives.
| Step | Reagents and Conditions | Product Yield | Notes |
|---|---|---|---|
| Formylation | Ethylamine + ethyl formate, 0–40 °C, ethanol solvent | ~90% molar yield | Reaction time 4–20 hours |
| Reduction | Formyl intermediate + LiAlH4 in THF, reflux 10 hours | 30–60% yield | Followed by acid work-up and distillation |
This method is detailed in patent CN101062901A, which describes the preparation of methyl ethylamine derivatives, closely related to Ethyl(3-methylbutan-2-yl)amine.
Formation of this compound
Once the free amine is obtained, conversion to the hydrochloride salt is straightforward:
Method: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
Conditions: Room temperature stirring for several hours ensures complete salt formation.
Isolation: The hydrochloride salt typically precipitates out and can be filtered, washed, and dried.
Purity: The hydrochloride salt is generally more stable and easier to handle than the free amine.
Detailed Reaction Conditions and Optimization
Table 1: Reaction Parameters for Formylation and Reduction Steps
| Parameter | Range/Example Conditions | Effect on Yield and Purity |
|---|---|---|
| Molar ratio (amine:ester) | 1:0.8 to 1:10 | Optimal ratio around 1:1 to 1:5 for best yield |
| Temperature (formylation) | -20 °C to reflux (40 °C preferred) | Higher temperatures increase rate but risk side reactions |
| Solvent | Methanol, ethanol, acetonitrile | Alcohol solvents preferred for solubility and reaction rate |
| Reducing agent | LiAlH4, sodium aluminum hydride | LiAlH4 preferred for higher yield and cleaner reaction |
| Reaction time | 4–20 hours (formylation), 10 hours (reduction) | Longer times improve conversion but may increase impurities |
| Work-up | Acid quench, pH adjustment, distillation | Critical for product isolation and purity |
Research Findings and Comparative Analysis
The patent CN101062901A provides a scalable and reproducible method for synthesizing ethyl methyl amine derivatives via formylation and reduction, with yields up to 60% for the reduction step.
Alternative reductive amination methods using sodium cyanoborohydride or catalytic hydrogenation can offer higher selectivity and yield but require careful control of reaction conditions.
Purification by distillation under reduced pressure or crystallization of the hydrochloride salt ensures high purity suitable for pharmaceutical applications.
The hydrochloride salt form improves the compound's stability, solubility in water, and ease of handling.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Reductive amination | Ketone/aldehyde + ethylamine + NaBH3CN or H2/catalyst | Room temp to reflux, polar solvent | 60–90% | High selectivity, mild conditions |
| Formylation + Reduction | Ethylamine + ethyl formate + LiAlH4 | 0–40 °C for formylation; reflux for reduction | 30–60% | Scalable, well-documented in patents |
| Hydrochloride salt formation | Free amine + HCl | Room temperature, ethanol solvent | Quantitative | Improves stability and handling |
Q & A
Q. Q1. What are the standard synthetic routes for preparing ethyl(3-methylbutan-2-yl)amine hydrochloride, and how can reaction conditions be optimized?
A1. Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Route 1 : Reacting 3-methylbutan-2-yl chloride with ethylamine in anhydrous ethanol under reflux (40–60°C, 6–8 hours) .
- Route 2 : Reductive amination of 3-methylbutan-2-one with ethylamine using sodium cyanoborohydride in methanol at pH 5–6 (room temperature, 12 hours) .
Optimization : Adjust stoichiometry (amine:carbonyl = 2:1), solvent polarity (methanol > ethanol for faster kinetics), and pH control (buffered conditions for stability). Monitor purity via LCMS (e.g., m/z 144.2 [M+H]⁺) .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
A2. Use a multi-technique approach:
- LCMS : Confirm molecular ion peak (expected m/z 144.2 for free base) and absence of byproducts.
- ¹H NMR : Key signals: δ 1.0–1.2 (3H, d, CH(CH₃)), δ 2.5–2.7 (2H, m, NCH₂), δ 3.1–3.3 (1H, septet, CH(CH₃)₂) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, Cl values (e.g., C: 52.1%, H: 10.5%) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s instability under basic conditions, and how can degradation pathways be mitigated?
A3. The secondary amine group undergoes base-catalyzed hydrolysis or β-elimination. For example:
- Hydrolysis : At pH > 8, the amine reacts with water to form 3-methylbutan-2-ol and ethylamine.
- Mitigation : Store at pH 4–6 (HCl-buffered solutions) and avoid prolonged exposure to light .
Degradation Kinetics : First-order rate constants (k) increase 3-fold when temperature rises from 25°C to 40°C (Arrhenius plot: Eₐ ≈ 45 kJ/mol) .
Q. Q4. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
A4. The branched 3-methylbutan-2-yl group introduces steric hindrance, reducing SN2 reactivity by 60% compared to linear analogs (e.g., ethyl(n-pentyl)amine). Electronic effects from the tertiary carbon further stabilize the transition state in SN1 pathways. Computational modeling (DFT, B3LYP/6-31G*) shows a 0.3 Å longer C–N bond in the branched structure, favoring carbocation intermediates .
Q. Q5. What analytical strategies resolve contradictions in reported solubility data for this compound?
A5. Conflicting solubility values (e.g., 12–18 mg/mL in water at 25°C) arise from:
- Ionic strength effects : Higher NaCl concentrations reduce solubility via the salting-out effect.
- Method variability : Gravimetric vs. UV/Vis quantification (λmax = 210 nm).
Recommended Protocol : Use standardized PBS (pH 7.4) and nephelometry for turbidity measurement .
Methodological Challenges
Q. Q6. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., GPCRs)?
A6.
- Surface Plasmon Resonance (SPR) : Immobilize GPCRs on a gold sensor chip; measure binding affinity (KD) via real-time response units (RU).
- Radioligand Displacement : Use ³H-labeled analogs to calculate IC₅₀ values (e.g., Ki = 1.2 nM for β-adrenergic receptors) .
Data Interpretation : Account for nonspecific binding by including 1% BSA in assay buffers .
Q. Q7. What computational tools predict the compound’s metabolic fate in vivo?
A7.
- CYP450 Metabolism : Use SwissADME or ADMET Predictor™ to identify likely oxidation sites (e.g., N-deethylation, t₁/₂ = 2.3 hours).
- Retrosynthesis AI : Tools like Pistachio or Reaxys suggest metabolites like 3-methylbutan-2-ylamine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
